molecular formula C2H3N3O2 B074874 Azido(methoxy)methanone CAS No. 1516-56-9

Azido(methoxy)methanone

Cat. No. B074874
CAS RN: 1516-56-9
M. Wt: 101.06 g/mol
InChI Key: QOHNHTHTTUJQEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azido(methoxy)methanone can be synthesized from α-methoxy acrylonitriles, which are derived from aldehydes and ketones. These nitriles react with sodium azide in the presence of ceric ammonium nitrate to yield azido nitrates, leading to α-amino acids upon further treatment (Clive & Etkin, 1994). Additionally, azido(methoxy)methanone derivatives can be synthesized via Rh(III)-catalyzed tandem reactions from α-azido ketones (Liu et al., 2022).

Molecular Structure Analysis

The molecular structure of azido(methoxy)methanone-related compounds has been characterized through various analytical techniques. Crystal and molecular structure analyses provide insights into the arrangement of atoms and the geometry of the compounds. For instance, the molecular structure of related methanone compounds has been elucidated using X-ray diffraction studies, revealing intermolecular interactions and conformational details (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Azido(methoxy)methanone undergoes various chemical reactions, such as photolysis, leading to ring expansion and ring opening in specific conditions. These reactions demonstrate the compound's reactivity and its potential for creating new molecular structures (Harger, 1974). Additionally, azido groups in fatty esters have shown stability during transformations, influencing physical properties like infrared absorption and NMR signals (Jie & Lao, 1987).

Physical Properties Analysis

The physical properties of azido(methoxy)methanone and its derivatives include solubility, melting points, and spectral characteristics. These properties are crucial for understanding the compound's behavior in various solvents and conditions. Studies on related compounds provide insights into their electrochemical behavior and potential for electro-organic synthesis (Nematollahi & Golabi, 1996).

Safety And Hazards

Azides, including Azido(methoxy)methanone, are highly reactive and can be potentially explosive and shock sensitive under certain conditions . They possess toxic properties and require precaution during preparation, storage, handling, and disposal .

Future Directions

Azides, including Azido(methoxy)methanone, have significant potential in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

IUPAC Name

methyl N-diazocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHNHTHTTUJQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501898
Record name Methyl carbonazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido(methoxy)methanone

CAS RN

1516-56-9
Record name Methyl carbonazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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